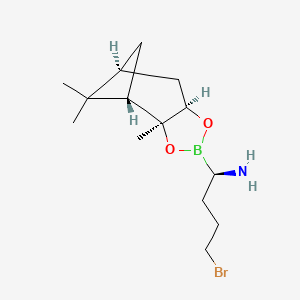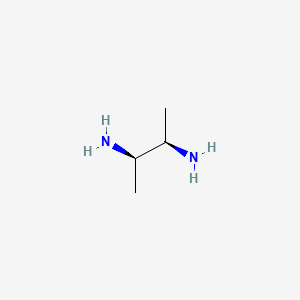
2,3-Butanediamine, (R*,R*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is a white crystalline solid that is soluble in water and commonly used in various chemical and industrial applications. The compound is known for its optical activity, making it valuable in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-butanediamine dihydrochloride typically involves the reduction of (2R,3R)-2,3-butanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography to obtain the final product with high optical purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be further reduced to form primary amines using strong reducing agents.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Imines, oximes, and other nitrogen-containing compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted diamines and related compounds.
Scientific Research Applications
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their activity and function. This selective binding is crucial for its applications in asymmetric synthesis and chiral resolution.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride: The enantiomer of (2R,3R)-(+)-2,3-butanediamine dihydrochloride with similar chemical properties but opposite optical activity.
(2R,3R)-2,3-Butanediol: A related compound with hydroxyl groups instead of amino groups, used in different industrial applications.
(2R,3R)-2,3-Butanediol dihydrochloride: Another related compound with similar structural features but different functional groups.
Uniqueness
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the precise control of stereochemistry is essential.
Properties
CAS No. |
20699-48-3 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
InChI Key |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)N)N |
Canonical SMILES |
CC(C(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
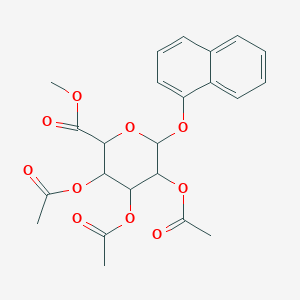

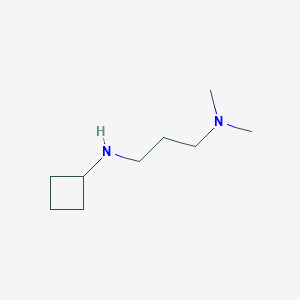

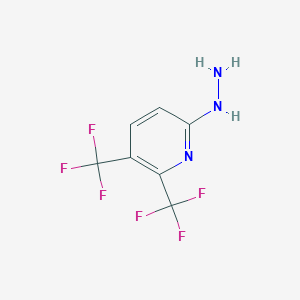

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)
